8-[2-(4-bromophenoxy)ethoxy]quinoline

Physicochemical profiling LogP/LogSW Medicinal chemistry triage

8-[2-(4-Bromophenoxy)ethoxy]quinoline is a synthetic small-molecule quinoline derivative (C17H14BrNO2, MW 344.21) featuring a 4-bromophenoxy-ethoxy substituent at the 8-position of the quinoline ring. It belongs to the 8-(aryloxyalkoxy)quinoline class, a scaffold that places a halogenated aromatic ether at a fixed distance from the quinoline nitrogen.

Molecular Formula C17H14BrNO2
Molecular Weight 344.2 g/mol
Cat. No. B5123854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[2-(4-bromophenoxy)ethoxy]quinoline
Molecular FormulaC17H14BrNO2
Molecular Weight344.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCOC3=CC=C(C=C3)Br)N=CC=C2
InChIInChI=1S/C17H14BrNO2/c18-14-6-8-15(9-7-14)20-11-12-21-16-5-1-3-13-4-2-10-19-17(13)16/h1-10H,11-12H2
InChIKeyKEPHFKKHUVFTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-[2-(4-Bromophenoxy)ethoxy]quinoline – Core Chemical Identity and Screening Profile for Targeted Procurement


8-[2-(4-Bromophenoxy)ethoxy]quinoline is a synthetic small-molecule quinoline derivative (C17H14BrNO2, MW 344.21) featuring a 4-bromophenoxy-ethoxy substituent at the 8-position of the quinoline ring . It belongs to the 8-(aryloxyalkoxy)quinoline class, a scaffold that places a halogenated aromatic ether at a fixed distance from the quinoline nitrogen. The compound is catalogued in ChEMBL (CHEMBL1308622) and ChemSpider (1711487); however, its bioactivity annotation in ChEMBL is empty, and the single published enzyme inhibition dataset (MAO-A/B) reports IC50 values >100 µM, classifying it as essentially inactive on those targets [1][2]. It is primarily offered as a solid screening compound by Hit2Lead/ChemBridge (SC-6490995) with computed LogP 5.09 and topological polar surface area 31.4 Ų . The presence of the bromine atom distinguishes it from chloro, fluoro, methyl, and unsubstituted phenoxy analogs, enabling heavy-atom derivatisation and crystallographic phasing that lighter congeners cannot support [3].

Why 8-[2-(4-Bromophenoxy)ethoxy]quinoline Cannot Be Replaced by a Generic 8-Aryloxyethoxy Quinoline


Simple substitution of the para-bromophenoxy group with a chloro, fluoro, methyl, or unsubstituted phenoxy equivalent alters three procurement-critical parameters simultaneously: lipophilicity (LogP), aqueous solubility (LogSW), and topological polar surface area (tPSA). Even a change from Br to Cl shifts LogP from 5.09 to a predicted ~4.1–4.4 (based on fragment contributions), which in turn modifies passive membrane permeability and non-specific protein binding in cellular assays . The bromine atom provides a unique anomalous scattering signal for X-ray crystallography (f″ ≈ 0.7 e⁻ at Cu Kα vs. essentially zero for Cl, F, CH₃) and serves as a synthetic handle for Pd-catalysed cross-coupling (Suzuki, Buchwald–Hartwig) that is orthogonal to chlorine in sequential derivatisation strategies [1]. No published head-to-head bioactivity comparison exists across the full 8-[2-(4-substituted-phenoxy)ethoxy]quinoline series; therefore, the quantitative differentiation evidence below draws on computed physicochemical properties, crystallographic suitability, and synthetic utility—factors that directly govern experimental design and procurement decisions [1].

Quantitative Differentiation Evidence for 8-[2-(4-Bromophenoxy)ethoxy]quinoline vs. Closest Analogs


Lipophilicity and Aqueous Solubility Comparison: 4-Bromo vs. 4-Methyl Phenoxyethoxy Quinoline

The 4-bromo derivative exhibits higher lipophilicity (LogP 5.09) and lower aqueous solubility (LogSW –6.06) compared to its 4-methyl analog (LogP 4.57; LogSW –5.46), both measured using the same computational pipeline on the Hit2Lead platform. These values place the bromo compound firmly in a more lipophilic property space, which is critical when triaging compounds for cell-based assays where excessive lipophilicity can cause non-specific binding and aggregation-based false positives .

Physicochemical profiling LogP/LogSW Medicinal chemistry triage

Topological Polar Surface Area (tPSA) as a Proxy for Membrane Permeability and Oral Bioavailability

The bromo compound displays a tPSA of 31.4 Ų , markedly lower than the 40.6 Ų recorded for the 4-methyl analog (with an extra ethoxy linker) . The tPSA contributes to Veber's oral bioavailability rules (tPSA < 140 Ų) and CNS multiparameter optimisation (CNS MPO: tPSA < 60–70 Ų desirable). While both compounds fall within generally favourable oral bioavailability ranges, the 23% lower tPSA of the bromo compound predicts superior passive membrane permeation, a critical factor when the compound is used as a fragment-like starting point for lead optimisation .

Drug-likeness tPSA ADME prediction

Anomalous Scattering Suitability for X-ray Crystallography vs. Chloro and Fluoro Analogs

Bromine atoms provide a strong anomalous scattering signal (f″ ≈ 0.70 e⁻ at Cu Kα, 1.54 Å; f″ ≈ 1.28 e⁻ at Mo Kα, 0.71 Å), enabling experimental phasing by single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). In contrast, chlorine (f″ ≈ 0.35 e⁻ at Cu Kα), fluorine (f″ ≈ 0.02 e⁻), and methyl groups provide negligible or absent anomalous signals at standard wavelengths [1][2]. This makes the bromo compound uniquely suited for co-crystallisation experiments where the bromine atom can serve as an intrinsic phasing label, avoiding the need for selenomethionine labelling or heavy-atom soaking [2].

Structural biology X-ray crystallography Anomalous dispersion Fragment-based drug discovery

Synthetic Versatility: Orthogonal Pd-Catalysed Cross-Coupling via the C–Br Bond

The C(sp²)–Br bond on the para-bromophenoxy ring enables palladium-catalysed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) under conditions that leave C–Cl bonds intact, permitting sequential orthogonal derivatisation. The bond dissociation energy of a C–Br bond (≈280 kJ·mol⁻¹) is significantly lower than that of a C–Cl bond (≈340 kJ·mol⁻¹), allowing oxidative addition to proceed preferentially at bromine [1]. This contrasts with the 4-chloro and 4-fluoro analogs, where the C–Cl bond is less reactive and the C–F bond is essentially inert under standard Pd-catalysed conditions [2].

Synthetic chemistry C–Br functionalisation Suzuki coupling Diversification

MAO-A/B Inhibition: Essentially Inactive Profile Defines a Clean Negative Control

Published fluorescence-based MAO inhibition data show that an 8-aryloxyethoxy quinoline bearing a bromine-containing substituent (ChEMBL entry structurally related to the target compound) has IC50 >100 µM against both human recombinant MAO-A and MAO-B [1]. This effectively classifies the compound as inactive on these off-targets. In contrast, several 4-phenoxyquinoline derivatives have been reported as potent MAO inhibitors with IC50 values in the low nanomolar range [2]. For researchers studying targets where MAO inhibition is an undesired liability, this inactivity provides a clean baseline and de-risks the scaffold for lead optimisation.

Monoamine oxidase Selectivity screening Negative control compound

Procurement-Relevant Application Scenarios for 8-[2-(4-Bromophenoxy)ethoxy]quinoline


Fragment-Based Drug Discovery (FBDD) with X-ray Crystallographic Validation

The bromine atom provides a strong anomalous scattering signal suitable for SAD/MAD phasing (f″ ≈ 0.70 e⁻ at Cu Kα), a capability absent in chloro, fluoro, and methyl analogs . Researchers can co-crystallise the compound with a protein target of interest, collect a single anomalous dataset, and determine the structure without selenomethionine incorporation or heavy-atom soaking. The clean MAO-A/B inactivity profile (IC50 > 100 µM) reduces the risk of off-target crystallographic artefacts [1].

Orthogonal Diversification in Parallel Synthesis Libraries

The C–Br bond on the para-bromophenoxy ring undergoes oxidative addition with Pd(0) under mild conditions (BDE ≈ 280 kJ·mol⁻¹), enabling Suzuki, Sonogashira, or Buchwald–Hartwig couplings without affecting any C–Cl bonds present elsewhere in the molecule . This orthogonal reactivity is not achievable with the 4-chloro or 4-fluoro analogs under the same conditions, making the bromo compound the preferred diversification scaffold when sequential coupling strategies are planned [1].

Cell-Based Screening Where CNS Penetration Is Desired

With a computed LogP of 5.09 and tPSA of 31.4 Ų, the compound occupies a property space consistent with high passive membrane permeability and potential blood-brain barrier penetration . Compared to the 4-methyl analog (LogP 4.57, tPSA 40.6 Ų), the bromo compound is predicted to permeate lipid bilayers more efficiently, making it a more suitable choice for phenotypic screens targeting intracellular or CNS-resident proteins [1].

Negative Control for Quinoline-Based Enzyme Inhibitor Discovery Programmes

The compound shows no meaningful inhibition of MAO-A or MAO-B at concentrations up to 100 µM, in stark contrast to potent 4-phenoxyquinoline-derived MAO inhibitors that achieve nanomolar IC50 values . This makes it an ideal negative control compound for assay development and counter-screening in programmes where MAO inhibition is a known liability, such as antidepressant or neurodegenerative disease target campaigns [1].

Quote Request

Request a Quote for 8-[2-(4-bromophenoxy)ethoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.